molecular formula C9H11F2NO B13146029 1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine

1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine

Cat. No.: B13146029
M. Wt: 187.19 g/mol
InChI Key: SRXUHFNWZTUUDB-UHFFFAOYSA-N
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Description

1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine is an organic compound characterized by the presence of a difluoromethoxyphenyl group attached to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine typically involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while substitution reactions can produce various substituted phenylmethanamines .

Scientific Research Applications

1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The methoxy group may also influence the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-4-methoxybenzaldehyde: Shares the difluoromethoxyphenyl group but differs in the functional group attached to the benzene ring.

    2,6-Difluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of the methylmethanamine moiety.

    1-(3-Chloro-2,6-difluoro-4-methoxyphenyl)-2-propanol: Similar aromatic structure with different substituents.

Uniqueness

1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-(2,6-difluoro-4-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C9H11F2NO/c1-12-5-7-8(10)3-6(13-2)4-9(7)11/h3-4,12H,5H2,1-2H3

InChI Key

SRXUHFNWZTUUDB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1F)OC)F

Origin of Product

United States

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